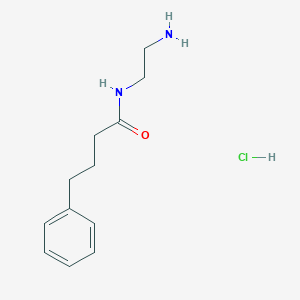

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It has a molecular weight of 322.85 and is soluble in water and DMSO .

Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide Hydrochloride” is used as a monomer for polymerization reactions, and it may be used to synthesize polymers for nucleic acid complexation and polyplex formation .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)biotinamide hydrochloride” is a solid substance with a molecular weight of 322.85 . “N-(2-Aminoethyl)maleimide Hydrochloride” is a white to almost white powder or crystal with a melting point of 163 °C .Applications De Recherche Scientifique

Kinetics and Mechanism of Chemical Reactions

Research on substituted 4-chloro-N-phenylbutanamides, closely related to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, reveals insights into the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic mediums. Such studies contribute to understanding the chemical behavior and reaction pathways of phenylbutanamide derivatives, which can be essential for developing synthetic methodologies and understanding reaction dynamics in organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Derivatives

Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide showcases methodologies for reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, which parallels the synthetic approach that might be used for N-(2-aminoethyl)-4-phenylbutanamide hydrochloride. Such studies are pivotal for the development of new chemical entities with potential biological activity (Manojkumar et al., 2013).

Development of Novel Anticonvulsants

Investigations into primary amino acid derivatives, including structures similar to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, have identified compounds with pronounced activities in anticonvulsant models. Such research is instrumental in identifying new therapeutic agents for neurological disorders, showcasing the potential of phenylbutanamide derivatives in medicinal chemistry (King et al., 2011).

Neuroprotective Effects and Treatment of Cerebral Ischemia

Sodium 4-phenylbutyrate, a compound related in structure and function to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, has been researched for its neuroprotective effects on cerebral ischemic injury. This work highlights the broader potential of phenylbutanamide derivatives in treating neurological conditions, suggesting areas where N-(2-aminoethyl)-4-phenylbutanamide hydrochloride could be of interest (Qi et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“N-(2-Aminoethyl)biotinamide hydrochloride” is currently used for intracellular labeling and neuronal tracing studies . “2-Aminoethylmethacrylamide hydrochloride” is used to synthesize polymers for nucleic acid complexation and polyplex formation . These applications suggest potential future directions in biomedical research and materials science.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSWSYGIFITQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)